molecular formula C9H13BrN2O2 B2539461 methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate CAS No. 1338077-71-6

methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate

Cat. No.: B2539461
CAS No.: 1338077-71-6
M. Wt: 261.119
InChI Key: KBCWPPHOSZHFHM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, an isobutyl group, and a methyl ester group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-isobutyl-1H-pyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Ester hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous media.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.

    Ester hydrolysis: Formation of 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid.

    Oxidation and reduction: Formation of oxidized or reduced pyrazole derivatives.

Scientific Research Applications

Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal chemistry: Used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties.

    Organic synthesis: Serves as an intermediate in the preparation of more complex heterocyclic compounds.

    Biological studies: Investigated for its effects on various biological pathways and potential as a biochemical probe.

    Industrial applications: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-1H-pyrazole-3-carboxylate: Lacks the isobutyl group, which may affect its biological activity and chemical reactivity.

    Methyl 4-chloro-3-isobutyl-1H-pyrazole-5-carboxylate: Substitution of bromine with chlorine can alter the compound’s reactivity and interaction with biological targets.

    Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate: Replacement of the isobutyl group with a methyl group can impact the compound’s steric and electronic properties.

Uniqueness

Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate is unique due to the combination of its substituents, which confer specific steric and electronic characteristics. These features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-5(2)4-6-7(10)8(12-11-6)9(13)14-3/h5H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCWPPHOSZHFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=NN1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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